N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide
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Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O4 and its molecular weight is 395.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Fluoroquinolone-based 4-thiazolidinones Synthesis : A study by Patel and Patel (2010) explored the antimicrobial effects of fluoroquinolone-based compounds, showing their potential against various bacterial and fungal strains Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones.
Quinolones with Heterocyclic Substituents : Another research by Cooper et al. (1990) detailed the synthesis of quinolones containing heterocyclic substituents, demonstrating enhanced antibacterial activity against Gram-positive bacteria The synthesis and antibacterial activities of quinolones containing five- and six-membered heterocyclic substituents.
Benzoxazol and Benzothiazol Substituted Fluoroquinolones : Richardson et al. (1998) synthesized fluoroquinolones with benzoxazol and benzothiazol substituents, using a novel route to enhance antimicrobial properties Synthesis of 7‐benzoxazol‐2‐yl and 7‐benzothiazol‐2‐yl‐6‐fluoroquinolones.
Hydrolytic Opening of the Quinazoline Ring : Research by Shemchuk et al. (2010) investigated the hydrolytic opening of the quinazoline ring in derivatives, contributing to the understanding of chemical reactivity and potential biological applications Hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives.
Clubbed Quinazolinone and 4-Thiazolidinone Antimicrobial Agents : Desai et al. (2011) developed compounds with potential antibacterial and antifungal activities, showcasing the versatility of these chemical frameworks in drug development A clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents.
properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUUSIFCGTOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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